![molecular formula C16H15N5O4 B5561589 3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related hydrazine derivatives involves reacting hydrazides with nitrobenzyl halides or similar activating groups under controlled conditions to form hydrazone complexes. These reactions often yield products with significant biological and chemical activity, emphasizing the importance of precise synthesis techniques (Esmaeili-Marandi et al., 2014).
Molecular Structure Analysis
The structure of similar hydrazine derivatives is characterized by hydrogen bonding, which plays a critical role in their stability and reactivity. For instance, hydrogen-bonded framework structures have been observed in closely related compounds, underlining the significance of molecular geometry in determining the properties of these molecules (Vasconcelos et al., 2006).
Chemical Reactions and Properties
Related compounds exhibit a wide range of chemical reactions, often facilitated by their hydrazone groups. These reactions include the formation of complexes with transition metals, which have been studied for their antimicrobial and antitumor activities. The ability of these compounds to form stable complexes with metals highlights their potential utility in various applications (Ibrahim et al., 2014).
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Studies
- Research on hydrazone complexes of metals with a compound structurally related to "3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide" revealed insights into their structure through elemental, thermal, and spectroscopic analysis. These studies provide a foundation for understanding the molecular geometry, bond lengths, angles, and electronic properties of such compounds (Ibrahim et al., 2014).
Biological Applications
- Antimicrobial activity of similar compounds has been investigated, showing effectiveness against various pathogens, including gram-positive bacteria, gram-negative bacteria, and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Ibrahim et al., 2014).
- Another study focused on the preparation and characterization of novel polymers containing a pyridine unit and an amide group, derived from related chemical structures. These polymers exhibited high thermal stability and solubility in polar aprotic solvents, suggesting applications in materials science (Mehdipour-Ataei et al., 2009).
Antitumor and Antioxidant Studies
- The antioxidant properties of related compounds have also been explored, along with their potential antitumor activity against liver cells. Such studies contribute to the understanding of these compounds' therapeutic potential and their mechanism of action (Ibrahim et al., 2014).
Photonic and Material Science Applications
- Investigations into the nonlinear optical properties of hydrazone derivatives, including compounds with structural similarities, have been conducted. These studies reveal promising applications in photonic devices, highlighting the compounds' potential in the field of optical materials science (Nair et al., 2022).
Eigenschaften
IUPAC Name |
N'-[(E)-(4-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-15(18-10-13-2-1-7-17-9-13)8-16(23)20-19-11-12-3-5-14(6-4-12)21(24)25/h1-7,9,11H,8,10H2,(H,18,22)(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCNZGNIORXCS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

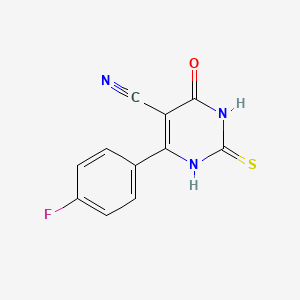
![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)
![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)
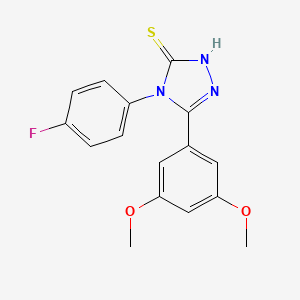
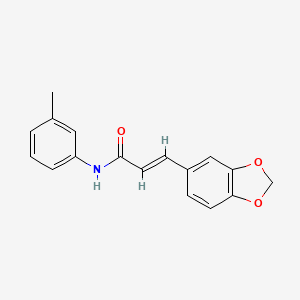
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
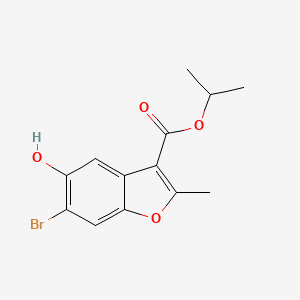
![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)
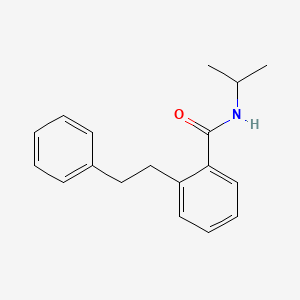
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)